molecular formula C15H15F6N3O4S B4655624 N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4655624
M. Wt: 447.4 g/mol
InChI Key: ATPAWALQAYKVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders.

Mechanism of Action

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 activates sGC by binding to its heme moiety, thereby increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Biochemical and Physiological Effects:
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has been shown to have potent vasodilatory effects, which are mediated by the activation of sGC and the subsequent increase in cGMP production. This results in the relaxation of smooth muscle cells in blood vessels, leading to a decrease in blood pressure. N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has also been shown to inhibit platelet aggregation and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has several advantages for use in laboratory experiments. It is a highly selective activator of sGC, which allows for the specific investigation of the role of sGC in various physiological and pathological processes. However, it is important to note that N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has a relatively short half-life in vivo, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272. One potential application is in the treatment of pulmonary hypertension and COPD, where N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has shown promising results in preclinical studies. Additionally, further research is needed to investigate the potential use of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Finally, the development of more potent and selective sGC activators may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to have potent vasodilatory effects, which make it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide 41-2272 has also been studied for its potential use in the treatment of pulmonary hypertension and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6N3O4S/c1-9-13(6-24(2)22-9)29(25,26)23-10-3-11(27-7-14(16,17)18)5-12(4-10)28-8-15(19,20)21/h3-6,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPAWALQAYKVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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